1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one
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Overview
Description
1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one is a chemical compound known for its unique structure, which includes a benzotriazole ring attached to an undecane chain. This compound is often utilized in various chemical reactions and industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one typically involves the reaction of benzotriazole with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazole ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) or acetonitrile (MeCN), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a coupling reagent in peptide synthesis due to its ability to activate carboxyl groups and facilitate the formation of peptide bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The benzotriazole ring can stabilize transition states and intermediates, making it a versatile reagent in organic synthesis. Molecular targets and pathways involved include interactions with carboxyl groups, amines, and other nucleophilic or electrophilic sites in target molecules .
Comparison with Similar Compounds
Similar compounds to 1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one include:
1H-Benzotriazole: A simpler structure with similar reactivity but without the long alkyl chain.
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate: Known for its use in peptide synthesis with enhanced reactivity and stability.
1H-1,2,3-Benzotriazol-1-ol monohydrate: Used as a reagent in organic synthesis with similar stabilizing properties .
This compound is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to its simpler counterparts.
Properties
IUPAC Name |
1-(benzotriazol-1-yl)undecan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-2-3-4-5-6-7-8-9-14-17(21)20-16-13-11-10-12-15(16)18-19-20/h10-13H,2-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGPZNBUETWVNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)N1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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